4-(4-Chloro-3-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95%
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Overview
Description
4-(4-Chloro-3-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95%, or 4-CMMB for short, is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a melting point of 91-93 °C and a molecular weight of 303.93 g/mol. 4-CMMB is a versatile compound that is widely used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 4-CMMB is still under investigation. However, it is believed that 4-CMMB acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of pro-inflammatory molecules, such as prostaglandins and thromboxanes. By inhibiting the activity of COX-2, 4-CMMB may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
In vitro studies have shown that 4-CMMB is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). In addition, 4-CMMB has been shown to reduce the production of pro-inflammatory molecules, such as prostaglandins and thromboxanes. Furthermore, 4-CMMB has been shown to reduce the production of reactive oxygen species and to protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-CMMB in laboratory experiments is its high purity. 4-CMMB is available in a 95% pure form, which makes it ideal for use in a variety of laboratory experiments. Additionally, 4-CMMB is relatively easy to synthesize and is relatively inexpensive. However, the use of 4-CMMB in laboratory experiments is not without its limitations. The compound is relatively unstable and is prone to hydrolysis. Additionally, 4-CMMB is toxic and should be handled with care.
Future Directions
The potential applications of 4-CMMB are vast and there are many future directions that can be explored. One potential application is the use of 4-CMMB in the development of new drugs and pharmaceuticals. Additionally, 4-CMMB may be useful in the study of biochemical and physiological processes, such as the inhibition of the enzyme cyclooxygenase-2 (COX-2). Furthermore, 4-CMMB may be useful in the study of oxidative stress and the development of antioxidant compounds. Finally, 4-CMMB may be useful in the development of new pesticide and herbicide compounds.
Synthesis Methods
The synthesis of 4-CMMB is a multi-step process. The first step involves the reaction of 4-chloro-3-methoxybenzaldehyde and diethyl malonate in the presence of an acid catalyst to form the desired product. The second step involves the reaction of the product with an amine-based reagent, such as triethylamine, to form the desired 4-CMMB.
Scientific Research Applications
4-CMMB has been widely used in scientific research as a reagent for the synthesis of various other compounds, such as phenylacetates, phenylacetic acids, and phenylacetic esters. It has also been used as a starting material for the synthesis of various drugs and pharmaceuticals, such as amlodipine, diltiazem, and nifedipine. Additionally, 4-CMMB has been used in the study of biochemical and physiological processes, such as the inhibition of the enzyme cyclooxygenase-2 (COX-2).
properties
IUPAC Name |
4-(4-chloro-3-methoxycarbonylphenyl)-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-21-14-8-10(15(18)19)3-5-11(14)9-4-6-13(17)12(7-9)16(20)22-2/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZNOKABTBUVBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692042 |
Source
|
Record name | 4'-Chloro-2-methoxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-methoxycarbonylphenyl)-3-methoxybenzoic acid | |
CAS RN |
1261917-30-9 |
Source
|
Record name | 4'-Chloro-2-methoxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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